4,6-Dichloroisatin
Overview
Description
Mechanism of Action
Target of Action
Similar compounds such as cdk4/6 inhibitors target the cyclin d-cdk4/6-retinoblastoma axis, which is a main checkpoint regulator of the g1-s transition of the cell cycle . Overexpression or deregulation of the CDK4/6 complex can induce abnormal cell proliferation and cancer development .
Mode of Action
Based on the mechanism of similar compounds, it can be hypothesized that 4,6-dichloroisatin might interact with its targets to inhibit their function, leading to changes such as cell cycle arrest .
Biochemical Pathways
Similar compounds like cdk4/6 inhibitors affect the cell cycle process, particularly the transition from the g1 (cell growth) phase to the s (dna synthesis) phase .
Pharmacokinetics
Similar compounds like ribociclib, a cdk4/6 inhibitor, are orally bioavailable, rapidly absorbed, and mainly eliminated by hepatic metabolism .
Result of Action
Similar compounds like cdk4/6 inhibitors can lead to cell cycle arrest and apoptosis .
Biochemical Analysis
Biochemical Properties
4,6-Dichloroisatin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through its ability to induce apoptosis . It has also been shown to inhibit the production of electron transport chain proteins in the mitochondria by binding to their regulatory sites and inhibiting their phosphorylation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, which leads to cell death . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting the production of electron transport chain proteins in the mitochondria .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the regulatory sites of electron transport chain proteins in the mitochondria, inhibiting their phosphorylation . This inhibition leads to an accumulation of electrons that can react with molecular oxygen and produce reactive oxygen species (ROS), known for their ability to cause DNA damage and cell death through oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1H-indole-2,3-dione typically involves the chlorination of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanesulfonic acid (MsOH) under methanol (MeOH) to yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for 4,6-dichloro-1H-indole-2,3-dione are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the indole ring structure.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various chlorinated indole derivatives, while substitution reactions can produce a wide range of functionalized indoles.
Scientific Research Applications
4,6-dichloro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloroisatin
- 5-Nitroisatin
- 5,7-Dibromoisatin
- 5-Bromoisatin
Uniqueness
4,6-dichloro-1H-indole-2,3-dione is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity compared to other indole derivatives . This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4,6-dichloro-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCVHJCZBIYRQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C2=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291058 | |
Record name | 4,6-Dichloroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18711-15-4 | |
Record name | 4,6-Dichloro-1H-indole-2,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18711-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 72897 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018711154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18711-15-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72897 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Dichloroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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